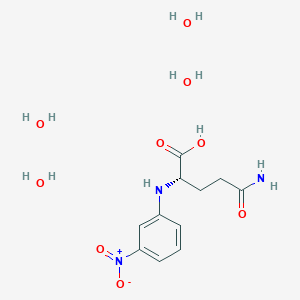
N~2~-(3-Nitrophenyl)-L-glutamine--water (1/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-Nitrophenyl)-L-glutamine–water (1/4) is a chemical compound that consists of a glutamine molecule substituted with a 3-nitrophenyl group at the N2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-Nitrophenyl)-L-glutamine typically involves the reaction of L-glutamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N2-(3-Nitrophenyl)-L-glutamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
N~2~-(3-Nitrophenyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or water.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.
Major Products Formed
Oxidation: 3-Aminophenyl-L-glutamine.
Substitution: Various substituted phenyl-L-glutamine derivatives.
Hydrolysis: 3-Nitrobenzoic acid and L-glutamine.
科学研究应用
N~2~-(3-Nitrophenyl)-L-glutamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N2-(3-Nitrophenyl)-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the glutamine moiety can interact with amino acid residues in proteins. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N~2~-(4-Nitrophenyl)-L-glutamine: Similar structure but with the nitro group at the 4-position.
N~2~-(2-Nitrophenyl)-L-glutamine: Similar structure but with the nitro group at the 2-position.
N~2~-(3-Aminophenyl)-L-glutamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N~2~-(3-Nitrophenyl)-L-glutamine is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with biological molecules. This positional specificity can result in distinct biological activities and applications compared to its analogs.
属性
CAS 编号 |
664329-00-4 |
|---|---|
分子式 |
C11H21N3O9 |
分子量 |
339.30 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-(3-nitroanilino)-5-oxopentanoic acid;tetrahydrate |
InChI |
InChI=1S/C11H13N3O5.4H2O/c12-10(15)5-4-9(11(16)17)13-7-2-1-3-8(6-7)14(18)19;;;;/h1-3,6,9,13H,4-5H2,(H2,12,15)(H,16,17);4*1H2/t9-;;;;/m0..../s1 |
InChI 键 |
QNCMBGQGRYTGFN-ZWACTXNCSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N[C@@H](CCC(=O)N)C(=O)O.O.O.O.O |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(CCC(=O)N)C(=O)O.O.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
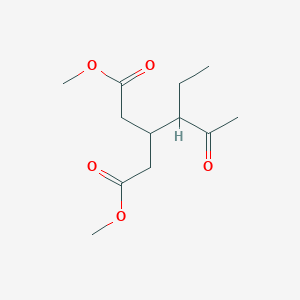
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)
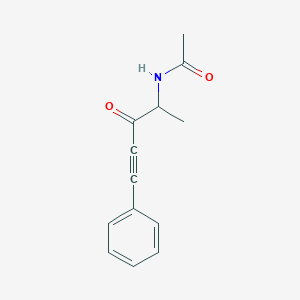
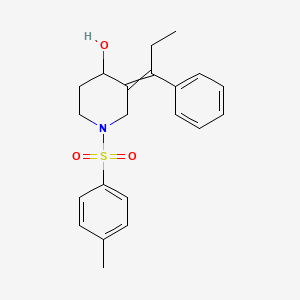
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
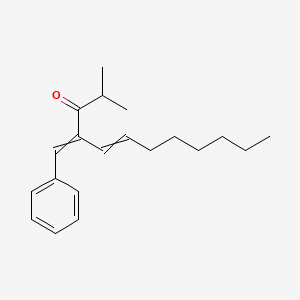
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)

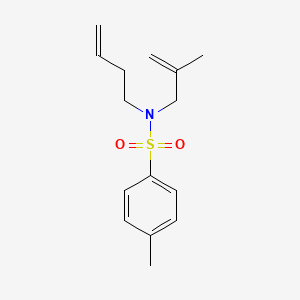
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)
![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
